4-(4,4-Difluoropiperidine-1-carbonyl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine
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Overview
Description
4-(4,4-Difluoropiperidine-1-carbonyl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine is a complex organic compound that features a piperidine ring substituted with a difluoromethyl group and a thieno[3,2-d]pyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Difluoropiperidine-1-carbonyl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine typically involves multiple steps:
Formation of 4,4-Difluoropiperidine-1-carbonyl chloride: This intermediate is prepared by reacting 4,4-difluoropiperidine with thionyl chloride in an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(4,4-Difluoropiperidine-1-carbonyl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine can undergo various chemical reactions, including:
Substitution Reactions: The difluoromethyl group can be substituted under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various alkylated or arylated derivatives.
Scientific Research Applications
4-(4,4-Difluoropiperidine-1-carbonyl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a potential drug candidate for targeting specific biological pathways.
Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex chemical entities.
Mechanism of Action
The mechanism of action of 4-(4,4-Difluoropiperidine-1-carbonyl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and the thieno[3,2-d]pyrimidinyl moiety play crucial roles in binding to these targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoropiperidine hydrochloride: A simpler derivative used as an intermediate in organic synthesis.
Thieno[3,2-d]pyrimidine derivatives: These compounds share the thieno[3,2-d]pyrimidinyl moiety and are used in various pharmaceutical applications.
Uniqueness
4-(4,4-Difluoropiperidine-1-carbonyl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine is unique due to its combination of a difluoromethyl-substituted piperidine ring and a thieno[3,2-d]pyrimidinyl moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C17H20F2N4OS |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanone |
InChI |
InChI=1S/C17H20F2N4OS/c18-17(19)4-8-23(9-5-17)16(24)12-1-6-22(7-2-12)15-14-13(3-10-25-14)20-11-21-15/h3,10-12H,1-2,4-9H2 |
InChI Key |
FYJJREZNKWQLJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC(CC2)(F)F)C3=NC=NC4=C3SC=C4 |
Origin of Product |
United States |
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